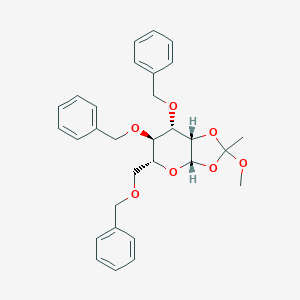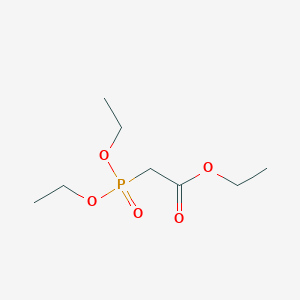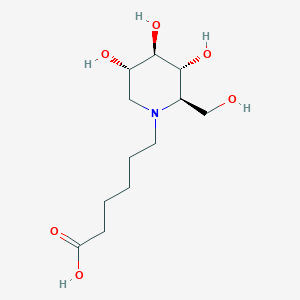
N-5-Carboxypentyl-1-deoxynojirimycin
Vue d'ensemble
Description
N-5-Carboxypentyl-1-deoxynojirimycin (also known as N-5-CP-DNJ) is a synthetic carbohydrate-based compound that has recently become a subject of interest for scientific research. It is an analog of the naturally occurring compound nojirimycin, which is found in the bark of the Japanese mulberry tree and has been used in traditional Chinese medicine for centuries. N-5-CP-DNJ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-angiogenic, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases and disorders, such as type 2 diabetes, cancer, and neurodegenerative diseases.
Applications De Recherche Scientifique
Regulation of Hyperglycemia
Hyperglycemia can be efficaciously regulated by inhibiting α-glucosidase activity and this is regarded as an effective strategy to treat type 2 diabetes . 1-Deoxynojimycin, an α-glucosidase inhibitor, can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner .
Synthesis of Castanospermine Analogues
N-5-Carboxypentyl-1-deoxynojirimycin has been used in the synthesis of several analogues of castanospermine . These analogues with lipophilic side chains cross the membrane barrier more efficiently than castanospermine .
Propriétés
IUPAC Name |
6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-RBLKWDMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000333 | |
| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-5-Carboxypentyl-1-deoxynojirimycin | |
CAS RN |
79206-51-2 | |
| Record name | (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79206-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5'-Carboxypentyl)-1-deoxynojirimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-5-Carboxypentyl-1-deoxynojirimycin interact with its target and what are the downstream effects?
A: N-5-Carboxypentyl-1-deoxynojirimycin acts as an affinity ligand for α-glucosidase I, a key enzyme involved in glycoprotein processing. [, ] This interaction is crucial for the purification of α-glucosidase I. [, ] By binding to and inhibiting α-glucosidase I, N-5-Carboxypentyl-1-deoxynojirimycin prevents the removal of glucose residues from N-linked glycans during glycoprotein synthesis. This disruption in glycan processing leads to the accumulation of glycoproteins with immature oligosaccharide structures. []
Q2: How does the structure of N-5-Carboxypentyl-1-deoxynojirimycin relate to its activity against α-glucosidases?
A: N-5-Carboxypentyl-1-deoxynojirimycin is an analog of castanospermine, a known inhibitor of α-glucosidases. [] While less potent against purified α-glucosidase I in vitro, N-5-Carboxypentyl-1-deoxynojirimycin demonstrates enhanced cellular activity compared to castanospermine. [] This difference is attributed to its lipophilic side chain, which likely facilitates better membrane permeability and intracellular access to the target enzyme. [] The presence of the 3-OH and 6-OH groups in the deoxynojirimycin moiety is crucial for inhibitory activity, as these groups likely act as hydrogen bond donors during enzyme binding. []
Q3: What are the applications of N-5-Carboxypentyl-1-deoxynojirimycin in scientific research?
A3: N-5-Carboxypentyl-1-deoxynojirimycin serves as a powerful tool for studying:
- α-glucosidase I purification: The compound's affinity for α-glucosidase I enables the efficient one-step purification of this enzyme from crude extracts using affinity chromatography. [, ]
- Glycoprotein processing: By inhibiting α-glucosidase I, it allows researchers to investigate the role of N-linked glycosylation in protein folding, trafficking, and function. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



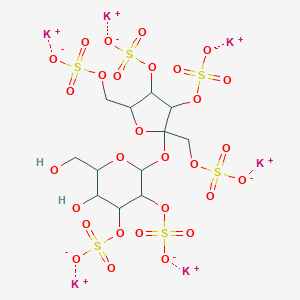
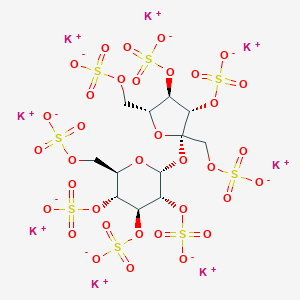
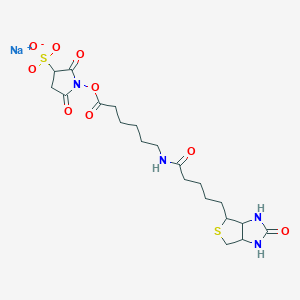
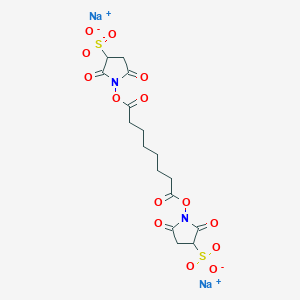
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)


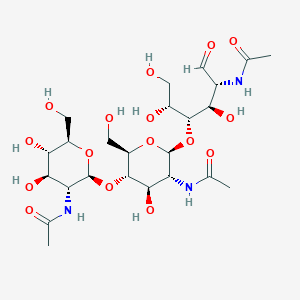

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

